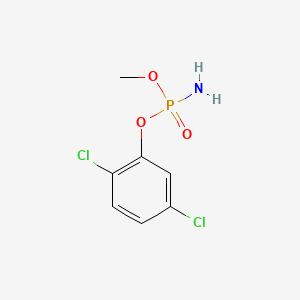
Phosphoramidic acid, 2,5-dichlorophenyl methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoramidic acid, 2,5-dichlorophenyl methyl ester is a chemical compound with the molecular formula C7H7Cl2NO3P It is characterized by the presence of a phosphoramidic acid group attached to a 2,5-dichlorophenyl ring and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phosphoramidic acid, 2,5-dichlorophenyl methyl ester typically involves the reaction of 2,5-dichlorophenol with phosphorus oxychloride (POCl3) to form the corresponding dichlorophenyl phosphorodichloridate. This intermediate is then reacted with methylamine to yield the desired phosphoramidic acid ester. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphoramidic acid, 2,5-dichlorophenyl methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoramidic acid and methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Oxidation and Reduction: The phosphoramidic group can undergo oxidation to form phosphoric acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution Reactions: Common nucleophiles include amines, thiols, and alkoxides. These reactions typically require a catalyst or a base to proceed efficiently.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Hydrolysis: Phosphoramidic acid and methanol.
Substitution Reactions: Various substituted phosphoramidic acid esters.
Oxidation and Reduction: Phosphoric acid derivatives or phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphoramidic acid, 2,5-dichlorophenyl methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving dysregulated phosphatase activity.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of phosphoramidic acid, 2,5-dichlorophenyl methyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site and preventing substrate access. This inhibition can modulate various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- Phosphoramidic acid, phenyl methyl ester
- Phosphoramidic acid, 4-chlorophenyl methyl ester
- Phosphoramidic acid, 2,4-dichlorophenyl methyl ester
Comparison: Phosphoramidic acid, 2,5-dichlorophenyl methyl ester is unique due to the presence of two chlorine atoms at the 2 and 5 positions on the phenyl ring. This structural feature can influence its reactivity and binding affinity to molecular targets. Compared to similar compounds, it may exhibit different inhibitory profiles and chemical properties, making it a distinct entity in its class.
Eigenschaften
CAS-Nummer |
109823-19-0 |
|---|---|
Molekularformel |
C7H8Cl2NO3P |
Molekulargewicht |
256.02 g/mol |
IUPAC-Name |
2-[amino(methoxy)phosphoryl]oxy-1,4-dichlorobenzene |
InChI |
InChI=1S/C7H8Cl2NO3P/c1-12-14(10,11)13-7-4-5(8)2-3-6(7)9/h2-4H,1H3,(H2,10,11) |
InChI-Schlüssel |
AJZABFCYLJGWSY-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(N)OC1=C(C=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




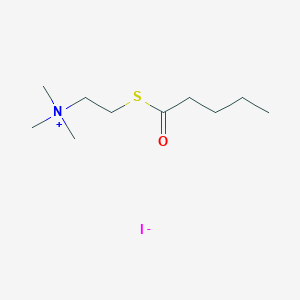
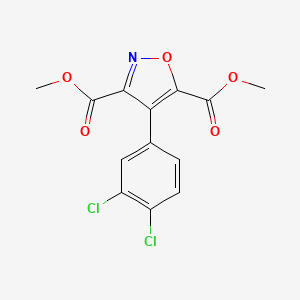
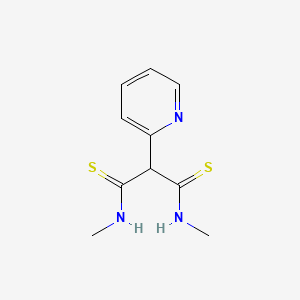
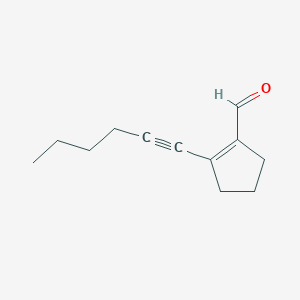
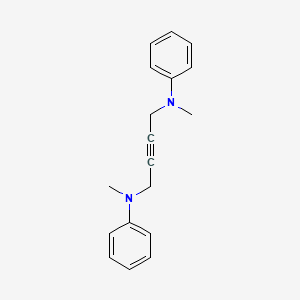

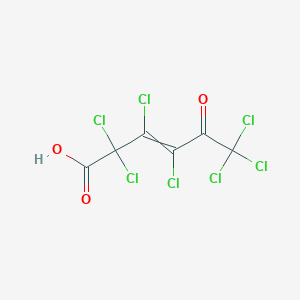
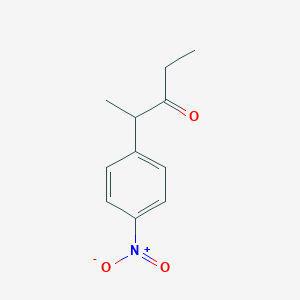
![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)

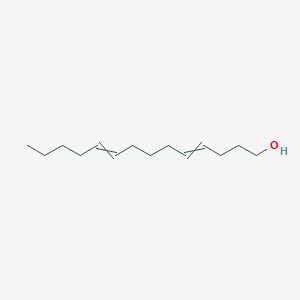
![2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide](/img/structure/B14326177.png)
